molecular formula C17H13N3O2 B1663376 Cgs 9895 CAS No. 77779-50-1

Cgs 9895

カタログ番号: B1663376
CAS番号: 77779-50-1
分子量: 291.30 g/mol
InChIキー: FTHGIXILGYJOBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

CGS-9895 の合成には、ピラゾロキノリンオンコア構造の形成が含まれます。合成経路は通常、次の手順を含みます。

    ピラゾール環の形成: これは、適切な前駆体を制御された条件下で環化させることで実現されます。

    キノリン環の形成: 次に、ピラゾール中間体をさらに環化させてキノリン環を形成します。

    メトキシフェニル置換:

CGS-9895 の工業的製造方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従う可能性があります。

化学反応の分析

CGS-9895 は、いくつかの種類の化学反応を受けます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究の応用

CGS-9895 は、いくつかの科学研究の応用を持っています。

    化学: GABA 受容体とベンゾジアゼピン結合部位を含む研究で参照化合物として使用されます。

    生物学: この化合物は、GABA 受容体の調節とそのさまざまな生理学的プロセスにおける役割を研究するために使用されます。

    医学: CGS-9895 は、不安やてんかんなどの GABA 受容体機能不全に関連する状態における潜在的な治療効果について調査されています。

    産業: この化合物は、GABA 受容体を標的とする新しい医薬品開発に使用されています.

科学的研究の応用

Key Findings on Modulation

  • Efficacy : CGS 9895 has been shown to significantly enhance GABA-induced currents in recombinant α1β3 receptors. At concentrations as low as 1 μM, it begins to enhance these currents, achieving up to 600% enhancement at 30 μM .
  • Selectivity : The compound exhibits different effects depending on the receptor subunit composition. For instance, it shows varied modulation potency in α1β2γ2 versus α1β3γ2 receptors, indicating its potential for subtype-selective therapeutic applications .

Pharmacological Applications

The implications of this compound in pharmacology are substantial, particularly in the treatment of neurological disorders:

  • Epilepsy : Due to its ability to enhance inhibitory neurotransmission via GABAA_A receptors, this compound may hold promise for developing new antiepileptic drugs. Its distinct mechanism could lead to fewer side effects compared to traditional treatments .
  • Anxiety Disorders : Given its modulatory effects on GABAA_A receptors, this compound might be explored as a treatment option for anxiety disorders, potentially offering a safer alternative to benzodiazepines that often lead to dependence .

Comparative Efficacy Data

The following table summarizes the efficacy data of this compound across various receptor combinations based on available literature:

Receptor TypeEC50 (μM)Maximal Potentiation (%)Notes
α1β2γ27.3 ± 0.8632 ± 148Significant modulation observed at this subtype .
α1β3N/AUp to 600Enhanced GABA currents noted at micromolar concentrations .
α1β3γ2N/AComparable enhancementSimilar modulation effects as seen in α1β3 receptors .

Case Studies and Research Insights

Several studies have documented the effects and potential applications of this compound:

  • Study on Mutant Receptors : Research involving point mutations at the α+/β− interface revealed that specific residues (e.g., α1Y209) are crucial for this compound's modulatory effects. Mutations increased the EC50 significantly, indicating the importance of receptor structure in drug efficacy .
  • Interactions with Other Compounds : Investigations into the interaction between this compound and other modulators like flurazepam showed that while both compounds act at similar sites, their combined effects can lead to residual potentiation, suggesting complex interactions within the receptor environment .

作用機序

CGS-9895 は、GABA 受容体のベンゾジアゼピン結合部位に結合することにより効果を発揮します。特に、アルファおよびベータサブユニットを含む受容体における GABA 誘発電流を増強します。CGS-9895 調節のための重要な残基は、アルファ+/ベータ- インターフェースにあるアルファ1 Y209 残基です。 この化合物は、膜貫通ドメイン内のサブユニットインターフェースにある追加の調節部位とも相互作用します .

類似の化合物との比較

CGS-9895 は、アルファおよびベータサブユニットを含む受容体における GABA 誘発電流を特異的に増強する能力においてユニークです。類似の化合物には次のものがあります。

CGS-9895 は、特定の GABA 受容体サブタイプに対する高い効力と選択性によって際立っています。

類似化合物との比較

CGS-9895 is unique in its ability to specifically enhance GABA-induced currents in receptors containing the alpha and beta subunits. Similar compounds include:

CGS-9895 stands out due to its high efficacy and selectivity for specific GABA receptor subtypes.

生物活性

CGS 9895, chemically known as 2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one, is a compound that has garnered significant attention due to its unique interactions with GABAA receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on GABA-induced currents, and potential therapeutic implications.

This compound is primarily recognized as a positive allosteric modulator of GABAA receptors, specifically acting through the α+/β− interface . Unlike traditional benzodiazepines that bind to the benzodiazepine site, this compound enhances GABA-induced currents via a distinct site, suggesting a novel mechanism of action. This compound has been shown to act as an antagonist at the benzodiazepine binding site at nanomolar concentrations while enhancing GABA currents at micromolar concentrations .

Key Findings:

  • Enhancement of GABA Currents : At concentrations starting from 1 μM, this compound significantly enhances GABA-induced currents in recombinant α1β3 receptors expressed in Xenopus oocytes. The enhancement can reach up to 600% at higher concentrations (30 μM) .
  • Subunit Dependence : The effects of this compound are dependent on the α and β subunit types forming the receptor interface. It has been observed that this compound does not modulate currents in α1β3γ2 receptors at nanomolar concentrations but shows comparable enhancements at micromolar levels .

Data Tables

The following table summarizes the effects of this compound on different GABAA receptor subtypes:

Receptor Subtype Concentration (μM) Current Enhancement (%) Modulatory Site
α1β31~100α+/β− interface
α1β310~400α+/β− interface
α1β330~600α+/β− interface
α1β3γ210Comparable to α1β3Unknown site

Case Studies and Experimental Approaches

Several studies have investigated the biological activity of this compound through various experimental approaches:

  • Electrophysiological Studies : Utilizing voltage-clamp techniques in Xenopus oocytes, researchers have characterized the modulation of GABAA receptors by this compound. The compound was found to enhance GABA-induced chloride currents significantly .
  • Mutagenesis Studies : By mutating specific residues at the α+/β− interface (notably α1 Y209), researchers have identified key interactions necessary for this compound's modulation. This approach confirmed that certain structural analogs could either enhance or inhibit the effects mediated by this compound .
  • Comparative Analysis with Other Compounds : Studies have compared this compound with other known modulators like flurazepam, highlighting differences in their modes of action and effectiveness across various receptor subtypes .

Potential Therapeutic Implications

The unique mechanism of this compound suggests potential therapeutic applications in conditions where modulation of GABAA receptors is beneficial, such as anxiety disorders and epilepsy. Its ability to enhance inhibitory neurotransmission without directly activating the benzodiazepine site may lead to fewer side effects compared to traditional anxiolytics.

特性

IUPAC Name

2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHGIXILGYJOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80998971
Record name 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77779-50-1
Record name CGS 9895
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077779501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003171322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEN7HT4FPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cgs 9895
Reactant of Route 2
Cgs 9895
Reactant of Route 3
Reactant of Route 3
Cgs 9895
Reactant of Route 4
Cgs 9895
Reactant of Route 5
Cgs 9895
Reactant of Route 6
Cgs 9895

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。